molecular formula C11H16ClNO2 B12970730 2-(Dimethylamino)-3-phenylpropanoic acid hydrochloride

2-(Dimethylamino)-3-phenylpropanoic acid hydrochloride

Cat. No.: B12970730
M. Wt: 229.70 g/mol
InChI Key: DEXIWINXJPURJN-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-3-phenylpropanoic acid hydrochloride is an organic compound that features a dimethylamino group, a phenyl group, and a propanoic acid moiety. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-3-phenylpropanoic acid hydrochloride typically involves the reaction of 3-phenylpropanoic acid with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as crystallization and recrystallization ensures the final product’s high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-3-phenylpropanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Dimethylamino)-3-phenylpropanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-3-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl chloride hydrochloride
  • 2-(Dimethylamino)ethanol
  • 3-Phenylpropanoic acid

Uniqueness

2-(Dimethylamino)-3-phenylpropanoic acid hydrochloride is unique due to its combination of a dimethylamino group and a phenyl group attached to a propanoic acid backbone. This structural arrangement imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

2-(dimethylamino)-3-phenylpropanoic acid;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-12(2)10(11(13)14)8-9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3,(H,13,14);1H

InChI Key

DEXIWINXJPURJN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CC1=CC=CC=C1)C(=O)O.Cl

Origin of Product

United States

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